REACTION_CXSMILES
|
[Mg].CN(C)CCN(C)C.Br[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1[C:17]([F:20])([F:19])[F:18].Br[CH:22]1[CH2:26][CH2:25][CH2:24][CH2:23]1.Cl>C1COCC1>[CH:22]1([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=2[C:17]([F:20])([F:19])[F:18])[CH2:26][CH2:25][CH2:24][CH2:23]1
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Name
|
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Quantity
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40.5 g
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Type
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reactant
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Smiles
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[Mg]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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[Mg]
|
Name
|
|
Quantity
|
500 mL
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Type
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reactant
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Smiles
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Cl
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
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750 mL
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Type
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solvent
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Smiles
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C1CCOC1
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Name
|
|
Quantity
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201 mL
|
Type
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reactant
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Smiles
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CN(CCN(C)C)C
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Name
|
|
Quantity
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150 mL
|
Type
|
reactant
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Smiles
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BrC1=C(C=CC=C1)C(F)(F)F
|
Name
|
|
Quantity
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143 mL
|
Type
|
reactant
|
Smiles
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BrC1CCCC1
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Control Type
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UNSPECIFIED
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Setpoint
|
10 °C
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Type
|
CUSTOM
|
Details
|
stirred at that temperature for 1 h and 45 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
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In a 5 L 3-necked, round-bottomed flask fitted with a mechanical stirrer
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Type
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CUSTOM
|
Details
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to go up to 22.5° C
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to 18° C.
|
Type
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TEMPERATURE
|
Details
|
It was then heated to 44-45° C.
|
Type
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STIRRING
|
Details
|
stirred for 1 h
|
Duration
|
1 h
|
Type
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TEMPERATURE
|
Details
|
cooled to 5-10° C.
|
Type
|
ADDITION
|
Details
|
added
|
Type
|
CUSTOM
|
Details
|
under 30° C.
|
Type
|
TEMPERATURE
|
Details
|
(temperature was maintained between 22 to 30° C.)
|
Type
|
ADDITION
|
Details
|
After addition
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was cooled to 17-18° C.
|
Type
|
STIRRING
|
Details
|
stirred overnight at room temperature
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
This main reaction mixture was cooled to 10° C.
|
Type
|
STIRRING
|
Details
|
The obtained mixture was stirred at room temperature for 30 min
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
heated to 45° C. for 1 h
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
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ADDITION
|
Details
|
added dropwise into the main reaction mixture via an addition funnel (
|
Type
|
CUSTOM
|
Details
|
under 30° C
|
Type
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WAIT
|
Details
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The reaction was continued at room temperature for 1 h
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
cooled to 5° C. (ice bath)
|
Type
|
CUSTOM
|
Details
|
quenched slowly with saturated NH4Cl solution (150 mL) (
|
Type
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CUSTOM
|
Details
|
quench
|
Type
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ADDITION
|
Details
|
NH4Cl was added slowly
|
Type
|
STIRRING
|
Details
|
with efficient stirring)
|
Type
|
ADDITION
|
Details
|
Celite was added
|
Type
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CUSTOM
|
Details
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after quenching
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
STIRRING
|
Details
|
stirred well
|
Type
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FILTRATION
|
Details
|
The mixture was filtered through a 3 L sintered funnel
|
Type
|
WASH
|
Details
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The filter cake was washed with THF
|
Type
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CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure at 37° C. (bath temperature)/155 Torr
|
Type
|
CUSTOM
|
Details
|
to obtain a brown oil
|
Type
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TEMPERATURE
|
Details
|
The oil was cooled by ice bath
|
Type
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STIRRING
|
Details
|
with efficient stirring) (
|
Type
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EXTRACTION
|
Details
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The mixture was extracted with hexane (2×400 mL)
|
Type
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CUSTOM
|
Details
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The hexane layer was separated out
|
Type
|
FILTRATION
|
Details
|
filtered through a pad of celite
|
Type
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WASH
|
Details
|
The filtrate (hexane layer) was washed with water (3×300 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4) and silica (550 g)
|
Type
|
ADDITION
|
Details
|
added
|
Type
|
FILTRATION
|
Details
|
The slurry was filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate (light yellow in color) was concentrated under reduced pressure (rotavapor; bath temp. 37 C at 185-188 Torr)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |